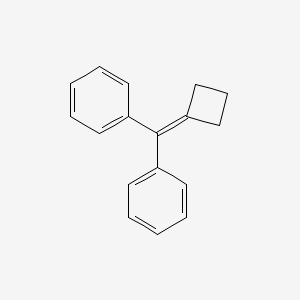
Benzene, 1,1'-(cyclobutylidenemethylene)bis-
概要
説明
Benzene, 1,1’-(cyclobutylidenemethylene)bis-: is an organic compound with the molecular formula C17H16. It consists of a cyclobutylidene group linked to two benzene rings through a methylene bridge. This compound is characterized by its unique structure, which includes a four-membered cyclobutyl ring and two aromatic benzene rings.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1,1’-(cyclobutylidenemethylene)bis- typically involves the reaction of cyclobutylidene intermediates with benzene derivatives. One common method is the Friedel-Crafts alkylation, where cyclobutylidene chloride reacts with benzene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve anhydrous conditions and temperatures ranging from 0°C to 50°C.
Industrial Production Methods: Industrial production of Benzene, 1,1’-(cyclobutylidenemethylene)bis- follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction mixture is then subjected to purification steps, including distillation and recrystallization, to obtain the pure compound.
化学反応の分析
Types of Reactions:
Oxidation: Benzene, 1,1’-(cyclobutylidenemethylene)bis- can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide. These reactions often lead to the formation of carboxylic acids or ketones.
Reduction: Reduction of this compound can be achieved using hydrogenation catalysts like palladium on carbon. The reduction typically targets the cyclobutylidene group, converting it into a cyclobutane ring.
Substitution: Electrophilic aromatic substitution reactions are common for this compound. Reagents such as bromine or nitric acid can introduce substituents onto the benzene rings.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Bromine in the presence of iron(III) bromide or nitric acid with sulfuric acid.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Cyclobutane derivatives.
Substitution: Brominated or nitrated benzene derivatives.
科学的研究の応用
Chemistry: Benzene, 1,1’-(cyclobutylidenemethylene)bis- is used as a precursor in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new materials and polymers.
Biology and Medicine: In biological research, this compound is studied for its potential interactions with biological macromolecules. It is also investigated for its potential use in drug development, particularly in designing molecules that can interact with specific protein targets.
Industry: In the industrial sector, Benzene, 1,1’-(cyclobutylidenemethylene)bis- is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for applications in coatings, adhesives, and high-performance polymers.
作用機序
The mechanism of action of Benzene, 1,1’-(cyclobutylidenemethylene)bis- involves its interaction with various molecular targets. The compound’s aromatic rings can participate in π-π interactions with other aromatic systems, while the cyclobutylidene group can undergo ring-opening reactions under certain conditions. These interactions and reactions enable the compound to exert its effects in chemical and biological systems.
類似化合物との比較
- Benzene, 1,1’-(1-butenylidene)bis-
- Benzene, 1,1’-(1-propenylidene)bis-
- Benzene, 1,1’-(1-ethenylidene)bis-
Comparison: Benzene, 1,1’-(cyclobutylidenemethylene)bis- is unique due to its cyclobutylidene group, which imparts distinct reactivity and stability compared to its analogs with different alkylidene groups. The presence of the four-membered ring in the cyclobutylidene group introduces ring strain, influencing the compound’s chemical behavior and making it a valuable intermediate in synthetic chemistry.
特性
IUPAC Name |
[cyclobutylidene(phenyl)methyl]benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16/c1-3-8-14(9-4-1)17(16-12-7-13-16)15-10-5-2-6-11-15/h1-6,8-11H,7,12-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQVVTHBFDIVZAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=C(C2=CC=CC=C2)C3=CC=CC=C3)C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50454690 | |
| Record name | Benzene, 1,1'-(cyclobutylidenemethylene)bis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50454690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1432-53-7 | |
| Record name | Benzene, 1,1'-(cyclobutylidenemethylene)bis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50454690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


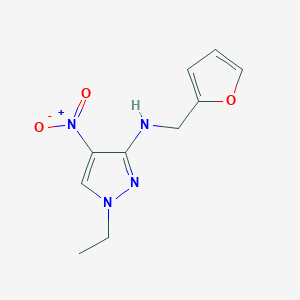
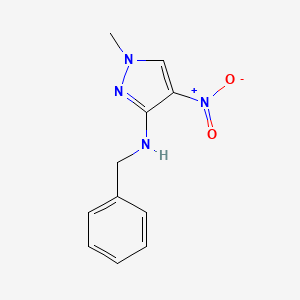

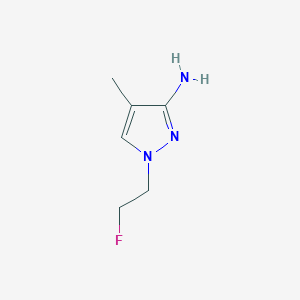
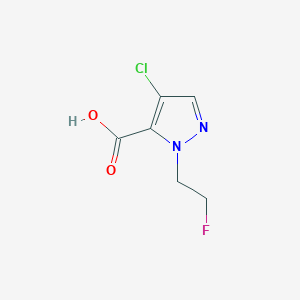
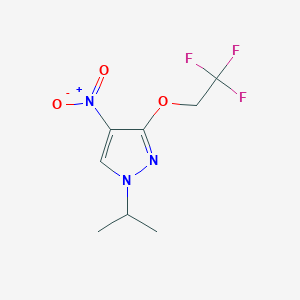
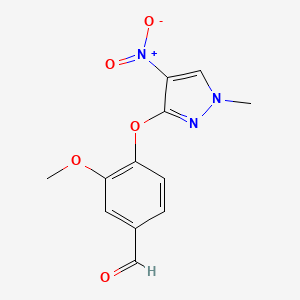
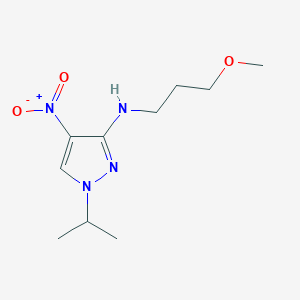
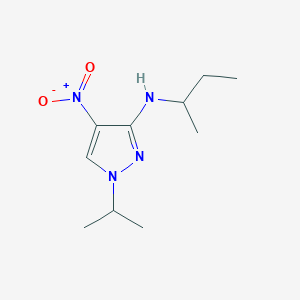
![1-ethyl-N-[2-(3-methoxyphenyl)ethyl]-4-nitro-1H-pyrazol-3-amine](/img/structure/B3047643.png)
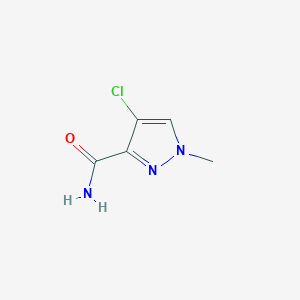
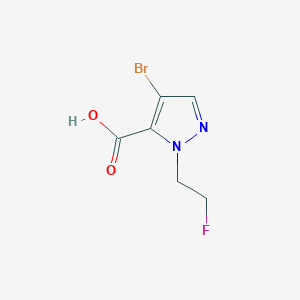
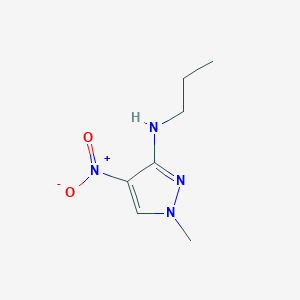
![{4-[(1-methyl-4-nitro-1H-pyrazol-3-yl)oxy]phenyl}acetic acid](/img/structure/B3047650.png)
